Methyl 5-acetylthiophene-3-carboxylate

Description

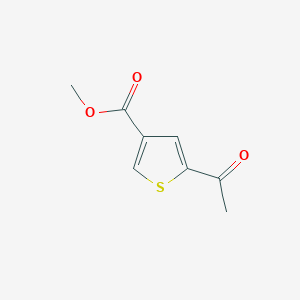

Structure

2D Structure

Properties

IUPAC Name |

methyl 5-acetylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMXDNRTNCZDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CS1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201282093 | |

| Record name | Methyl 5-acetyl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88770-21-2 | |

| Record name | Methyl 5-acetyl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88770-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-acetyl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201282093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Component Condensation Method

One well-documented approach involves a multi-component reaction using acetyl acetone, ethyl cyanoacetate, sulfur, and a base such as diethylamine in ethanol solvent. This method yields ethyl-4-methyl-2-amino-5-acetylthiophene-3-carboxylate, which can be further transformed into methyl 5-acetylthiophene-3-carboxylate derivatives.

- Reaction Conditions: Heating at 70°C for 4 hours, followed by cooling to 0°C for 24 hours to precipitate the product.

- Workup: Filtration, washing with ethanol, drying, and recrystallization from ethanol.

- Reference: Rajendra et al. (2016) demonstrated this synthesis and subsequent functional group transformations involving sulfur and carbon disulfide to yield thiophene derivatives with acetyl and carboxylate substituents.

Oximation and Amination of Tetrahydrothiophene Precursors

Another method starts with 3-oxo-4-methoxycarbonyltetrahydrothiophene, which undergoes reaction with hydroxylamine salts to form oximes. Subsequent acid treatment converts the oxime to 3-aminothiophenes, which can be acetylated or esterified to give this compound derivatives.

- Reaction Conditions: Hydroxylamine hydrochloride and barium carbonate in methanol, followed by acid treatment in ether and methanol.

- Advantages: This method allows direct conversion from tetrahydrothiophene derivatives in a single step, avoiding long reaction times.

- Reference: US Patent US4847386A describes this process with detailed reaction conditions and yields.

Electrophilic Substitution and Functional Group Transformations

The acetyl group at the 5-position is typically introduced via electrophilic substitution on thiophene derivatives. The methyl ester at the 3-position can be introduced by esterification or from methyl carboxylate precursors.

- Chlorosulfonation and Subsequent Functionalization: Although focused on related thiophene derivatives, chlorosulfonation at the 5-position followed by nucleophilic substitution demonstrates the versatility of thiophene functionalization, which can be adapted for acetyl introduction via Friedel-Crafts acylation or other electrophilic methods.

Detailed Data Table of Preparation Methods

Research Findings and Analysis

- Reaction Efficiency: The multi-component condensation method offers a relatively straightforward synthesis with good control over substitution patterns, though it involves multiple steps and intermediate purifications.

- Single-Step Oximation: The oximation and acid treatment method provides a more direct route to amino-substituted thiophenes, which can be further functionalized to acetyl derivatives, reducing reaction times and improving scalability.

- Regioselectivity: Electrophilic substitution reactions on thiophene rings show high regioselectivity when directed by existing substituents such as methyl or ester groups, facilitating selective acetylation at the 5-position.

- Purity and Characterization: Post-synthesis, compounds are typically purified by recrystallization and characterized by NMR, mass spectrometry, and HPLC to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-acetylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-acetylthiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and as a building block in organic synthesis

Mechanism of Action

The mechanism of action of methyl 5-acetylthiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, affecting their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Ethyl 5-Acetyl-4-Phenyl-2-(Phenylamino)thiophene-3-Carboxylate

- Structure: Differs by an ethyl ester (vs. methyl) and additional phenyl/amino groups at positions 2 and 3.

- The ethyl ester may slightly reduce crystallinity compared to methyl esters due to increased steric bulk .

- Synthesis : Prepared via Gewald-like multi-component reactions, highlighting the adaptability of thiophene synthesis routes for introducing diverse substituents .

Methyl 5-Ethylthiophene-3-Carboxylate

- Structure : Replaces the acetyl group with an ethyl substituent (C8H10O2S vs. C8H8O3S for the acetylated compound).

- Impact : The ethyl group is electron-donating, increasing electron density on the thiophene ring. This reduces electrophilic reactivity compared to the acetylated analogue, which has an electron-withdrawing acetyl group. Such differences influence applications in catalysis or drug design .

Diethyl 5-Acetamido-3-Methylthiophene-2,4-Dicarboxylate

- Structure : Features a diethyl ester, acetamido group, and methyl substituent.

- Impact: The acetamido group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The dual ester groups increase molecular weight (C12H15NO5S) and may complicate metabolic stability in vivo compared to mono-ester derivatives .

Methyl 5-Amino-3-(Methoxymethyl)thiophene-2-Carboxylate

- Structure: Contains an amino group at position 5 and a methoxymethyl group at position 3.

- Impact: The amino group enables participation in conjugation or coordination chemistry, while the methoxymethyl substituent improves solubility in organic solvents. This contrasts with the acetyl group’s role in directing electrophilic substitution reactions .

Physicochemical Properties

- Solubility: Acetyl groups generally reduce water solubility compared to amino or hydroxyl substituents but improve lipid solubility, critical for blood-brain barrier penetration in drug candidates .

- Melting Points : Esters with acetyl groups (e.g., methyl 5-acetyl derivatives) typically exhibit higher melting points than alkyl-substituted analogues due to stronger dipole-dipole interactions .

Biological Activity

Methyl 5-acetylthiophene-3-carboxylate is a compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and features a thiophene ring, which is known for its significant role in various biological activities. The compound's structure allows for interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and related thiophene derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various microorganisms:

| Compound | Microorganism | MIC (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.313 |

| Escherichia coli | 0.625 | |

| Bacillus subtilis | 0.625 | |

| Pseudomonas aeruginosa | 0.313 | |

| Candida albicans | 0.313 |

These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Properties

Thiophene derivatives, including this compound, have shown promise as anti-inflammatory agents. Research indicates that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. For instance, studies have reported that certain thiophene derivatives can reduce the production of pro-inflammatory cytokines in vitro .

Case Studies and Research Findings

- Antibacterial Activity : A study synthesized various thiophene derivatives and evaluated their antibacterial activity using the agar disk diffusion method. This compound was among those tested, showing notable inhibition zones against both Gram-positive and Gram-negative bacteria. The results suggested that structural modifications could enhance antibacterial efficacy .

- Cytotoxicity Assessment : In vitro cytotoxicity studies conducted on human cell lines (HaCat and BALB/c 3T3) revealed that while some derivatives exhibited cytotoxic effects, this compound maintained a favorable safety profile with lower toxicity compared to other tested compounds .

- Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to key bacterial targets such as DNA gyrase and MurD, suggesting mechanisms by which it exerts its antimicrobial effects .

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 5-acetylthiophene-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The Gewald reaction is a common method for synthesizing substituted thiophenes. For this compound, a multi-step approach involving ketone condensation, cyclization with sulfur, and esterification is typically employed . Key factors include:

- Catalysts : Acidic conditions (e.g., H₂SO₄) for cyclization.

- Temperature : Controlled heating (80–100°C) to prevent side reactions.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Acetylacetone, S₈, amine | Cyclization |

| 2 | Methyl chloroformate | Esterification |

| 3 | Column chromatography (hexane:EtOAc) | Purification |

- Challenges : By-product formation due to competing acetyl group reactivity. Optimize stoichiometry and reaction time to minimize impurities .

Q. How is the structural integrity of this compound validated?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm ester (-COOCH₃) and acetyl (-COCH₃) groups via characteristic shifts (e.g., δ ~3.8 ppm for OCH₃; δ ~2.5 ppm for COCH₃) .

- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (acetyl C=O) .

Advanced Questions

Q. How can conflicting crystallographic data during refinement be resolved?

- Issue : Discrepancies arise from twinning, thermal motion, or partial occupancy.

- Strategies :

- Use SHELXL for high-resolution data to model disorder or anisotropic displacement .

- Apply restraints for bond distances/angles in disordered regions.

- Validate with complementary techniques (e.g., Hirshfeld surface analysis).

Q. What computational methods predict the reactivity of functional groups in this compound?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilic/nucleophilic sites.

- Molecular Docking : Screen against biological targets (e.g., enzymes) to predict binding modes.

- Validation : Compare computed IR/NMR spectra with experimental data to confirm accuracy .

Q. How can chromatographic purification be optimized to address stability issues?

- Problem : The acetyl group is prone to hydrolysis under basic conditions.

- Solutions :

- Use neutral silica gel and avoid protic solvents (e.g., MeOH).

- Employ flash chromatography with gradient elution (hexane → ethyl acetate) for better separation.

- Table : Recommended Solvent Systems

| Impurity Polarity | Solvent Ratio (Hexane:EtOAc) |

|---|---|

| Low | 9:1 |

| Moderate | 4:1 |

| High | 1:1 |

Data Contradiction Analysis

Q. How should researchers address contradictions in reported biological activities?

- Root Cause : Variability in assay conditions (e.g., cell lines, concentration ranges).

- Resolution :

- Replicate experiments under standardized protocols (e.g., MTT assay for cytotoxicity).

- Use positive controls (e.g., doxorubicin) to benchmark activity .

- Case Study : A thiophene derivative showed IC₅₀ = 10 μM in one study but 25 μM in another due to differences in incubation time (24h vs. 48h) .

Key Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.